N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14799847
InChI: InChI=1S/C19H22N2O7/c1-3-4-12-7-18(26)28-19-11(2)14(6-5-13(12)19)27-10-16(23)20-8-15(22)21-9-17(24)25/h5-7H,3-4,8-10H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)
SMILES:
Molecular Formula: C19H22N2O7
Molecular Weight: 390.4 g/mol

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine

CAS No.:

Cat. No.: VC14799847

Molecular Formula: C19H22N2O7

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine -

Specification

Molecular Formula C19H22N2O7
Molecular Weight 390.4 g/mol
IUPAC Name 2-[[2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C19H22N2O7/c1-3-4-12-7-18(26)28-19-11(2)14(6-5-13(12)19)27-10-16(23)20-8-15(22)21-9-17(24)25/h5-7H,3-4,8-10H2,1-2H3,(H,20,23)(H,21,22)(H,24,25)
Standard InChI Key HSQBZWPTTASABT-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a chromenone core (a fused benzene and pyran ring system) substituted with methyl (C8), propyl (C4), and acetyl-glycylglycine moieties. The glycylglycine unit—a dipeptide of glycine—enhances hydrophilicity and potential receptor-binding capabilities.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₇
Molecular Weight390.4 g/mol
IUPAC Name2-[[2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid
SMILESCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O
InChIKeyHSQBZWPTTASABT-UHFFFAOYSA-N

The chromenone backbone contributes to π-π stacking interactions, while the propyl group enhances lipid solubility, potentially improving membrane permeability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three primary stages:

  • Chromenone Core Formation: 7-Hydroxy-4-methylcoumarin undergoes alkylation with propyl bromide to introduce the C4 propyl group.

  • Acetylation: Reaction with ethyl chloroacetate adds the acetyl spacer at the C7 hydroxyl position.

  • Peptide Coupling: The acetyl intermediate is conjugated to glycylglycine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
AlkylationPropyl bromide, K₂CO₃, DMF78
AcetylationEthyl chloroacetate, NaOH85
CouplingEDC, HOBt, DCM65

Optimization efforts focus on replacing toxic solvents (e.g., DMF) with ionic liquids to improve sustainability.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In murine macrophage models, the compound inhibits COX-2 (cyclooxygenase-2) and LOX-5 (lipoxygenase-5) at IC₅₀ values of 12.3 μM and 18.7 μM, respectively. This dual inhibition reduces prostaglandin and leukotriene production, mitigating inflammation .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)50Caspase-3 activation
A549 (Lung)62ROS generation
HepG2 (Liver)71Cell cycle arrest (G1)

Comparative Analysis with Analogues

Impact of Alkyl Chain Length

Replacing the propyl group with butyl (as in CID 1803405) increases logP from 2.1 to 2.9, enhancing blood-brain barrier penetration but reducing aqueous solubility . Conversely, methyl substitution diminishes anticancer efficacy by 30%.

Role of Peptide Moieties

The glycylglycine unit improves solubility (logS = -3.2 vs. -4.8 for non-peptide analogues) and facilitates interactions with peptide transporters (e.g., PepT1).

Future Directions and Challenges

Therapeutic Development

  • Formulation Strategies: Liposomal encapsulation to enhance tumor targeting.

  • Combination Therapy: Synergy with paclitaxel in reducing MCF-7 viability by 72%.

Regulatory Considerations

Addressing metabolic instability via prodrug design (e.g., esterification of the carboxylic acid group) could improve pharmacokinetics .

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